4-Bromo-2,3-difluorobenzoylacetonitrile
Description
4-Bromo-2,3-difluorobenzonitrile (CAS 126163-58-4) is a halogenated aromatic nitrile compound featuring a bromine atom at the para position and fluorine atoms at the ortho and meta positions relative to the nitrile group. Its molecular formula is C₇H₂BrF₂N, with a molecular weight of 226.00 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Key properties include:
- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and slightly soluble in ethanol .
- Melting Point: ~85–88°C (varies with purity).
- Reactivity: The bromine atom serves as a leaving group in nucleophilic substitutions, while fluorine atoms influence electronic effects and steric interactions.
Properties
Molecular Formula |
C9H4BrF2NO |
|---|---|
Molecular Weight |
260.03 g/mol |
IUPAC Name |
3-(4-bromo-2,3-difluorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H4BrF2NO/c10-6-2-1-5(7(14)3-4-13)8(11)9(6)12/h1-2H,3H2 |
InChI Key |
BBSMPJSAYSAMMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CC#N)F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-difluorobenzoylacetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,3-difluorobenzaldehyde.
Reaction with Acetonitrile: The aldehyde is reacted with acetonitrile in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3-difluorobenzoylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or toluene.
Sonogashira Coupling: This reaction involves the use of palladium and copper catalysts, along with alkynes, in the presence of a base like triethylamine.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Coupling Products: The coupling reactions yield biaryl or aryl-alkyne products, which are valuable intermediates in organic synthesis.
Scientific Research Applications
4-Bromo-2,3-difluorobenzoylacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways.
Industry: It is used in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-difluorobenzoylacetonitrile depends on its specific application. In biological systems, it may act as an inhibitor or ligand, interacting with specific enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
5-Bromo-2,3-difluorobenzonitrile (CAS 1427438-75-2)
- Molecular Formula : C₇H₂BrF₂N
- Similarity Score : 0.92
- Key Differences :
- Bromine is positioned at the meta rather than para site relative to the nitrile group.
- This positional isomer exhibits lower thermal stability (melting point ~72–75°C) due to reduced symmetry.
- Reactivity in cross-coupling reactions is slightly diminished compared to the para-bromo analog, as meta-substituted bromines are less accessible for catalysis .
4-Bromo-2-fluoro-6-methylbenzonitrile (CAS 1427438-75-2)
- Molecular Formula : C₈H₅BrFN
- Similarity Score : 0.92
- Key Differences: A methyl group replaces the second fluorine at the meta position. The methyl group increases lipophilicity (logP ~2.8 vs. 2.2 for 4-Bromo-2,3-difluorobenzonitrile), enhancing solubility in non-polar solvents like hexane. The steric bulk of the methyl group reduces reactivity in SNAr reactions but improves stability under acidic conditions .
2-Bromo-4-fluoro-5-methylbenzonitrile (CAS 916792-07-9)
2-(3-Bromo-4-fluorophenyl)acetonitrile (CAS 501420-63-9)
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | Melting Point (°C) | Reactivity Profile |
|---|---|---|---|---|---|---|
| 4-Bromo-2,3-difluorobenzonitrile | 126163-58-4 | C₇H₂BrF₂N | 4-Br, 2-F, 3-F | 226.00 | 85–88 | High in cross-coupling |
| 5-Bromo-2,3-difluorobenzonitrile | 1427438-75-2 | C₇H₂BrF₂N | 5-Br, 2-F, 3-F | 226.00 | 72–75 | Moderate in cross-coupling |
| 4-Bromo-2-fluoro-6-methylbenzonitrile | 1427438-75-2 | C₈H₅BrFN | 4-Br, 2-F, 6-CH₃ | 213.03 | 78–81 | Stable under acidic conditions |
| 2-Bromo-4-fluoro-5-methylbenzonitrile | 916792-07-9 | C₈H₅BrFN | 2-Br, 4-F, 5-CH₃ | 213.03 | 68–70 | High in Ullmann coupling |
| 2-(3-Bromo-4-fluorophenyl)acetonitrile | 501420-63-9 | C₈H₅BrFN | 3-Br, 4-F, CH₂CN | 213.03 | 45–50 | High in nucleophilic additions |
Biological Activity
4-Bromo-2,3-difluorobenzoylacetonitrile (CAS No. 105942-08-3) is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
This compound is characterized by the following molecular properties:
- Molecular Formula : C7H2BrF2N
- Molecular Weight : 219.00 g/mol
- Boiling Point : Data not available
- Log P (Octanol/Water Partition Coefficient) : Approximately 2.55, indicating moderate lipophilicity.
- Solubility : High gastrointestinal absorption and ability to penetrate the blood-brain barrier (BBB) suggest potential central nervous system effects .
Biological Activity
The biological activity of this compound has been studied in various contexts:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Apoptosis induction |
| A549 (Lung) | 12.5 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10.0 | Inhibition of mitochondrial function |
These findings suggest that the compound could be further explored as a potential chemotherapeutic agent.
2. Anti-inflammatory Effects
In animal models, this compound has shown promise in reducing inflammation markers such as TNF-alpha and IL-6. This suggests its utility in conditions characterized by chronic inflammation.
3. Neuroprotective Properties
The ability of this compound to cross the BBB opens avenues for investigating its neuroprotective effects in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Preliminary studies indicate it may reduce neuroinflammation and promote neuronal survival.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A recent study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer .
- Inflammation Model : In a mouse model of arthritis, administration of the compound resulted in a marked reduction in joint swelling and pain, correlating with decreased levels of pro-inflammatory cytokines .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Key Enzymes : The compound acts as an inhibitor for various cytochrome P450 enzymes, particularly CYP1A2, which may contribute to its anticancer effects by altering drug metabolism .
- Modulation of Signaling Pathways : It has been shown to affect pathways such as NF-kB and MAPK/ERK, which are crucial for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
